molecular formula C12H19N3O B14931633 N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexanecarboxamide

N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexanecarboxamide

Cat. No.: B14931633
M. Wt: 221.30 g/mol
InChI Key: IMVUAAGIFPFJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-CYCLOHEXANECARBOXAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a cyclohexanecarboxamide group attached to a pyrazole ring, which is further substituted with a methyl group at the 1-position and a methylene bridge at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-CYCLOHEXANECARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-CYCLOHEXANECARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-CYCLOHEXANECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexanecarboxamide group enhances its stability and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]cyclohexanecarboxamide

InChI

InChI=1S/C12H19N3O/c1-15-11(7-8-14-15)9-13-12(16)10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,13,16)

InChI Key

IMVUAAGIFPFJKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.